molecular formula C6H10N2O2S2 B2642598 5-Ethylthiophene-2-sulfonohydrazide CAS No. 78380-36-6

5-Ethylthiophene-2-sulfonohydrazide

Cat. No.: B2642598
CAS No.: 78380-36-6
M. Wt: 206.28
InChI Key: ZOYGRWDTBMUPTL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylthiophene-2-sulfonohydrazide typically involves the sulfonation of 5-ethylthiophene followed by the introduction of a hydrazide group. One common method includes the reaction of 5-ethylthiophene with chlorosulfonic acid to form 5-ethylthiophene-2-sulfonyl chloride. This intermediate is then reacted with hydrazine hydrate to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethylthiophene-2-sulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups.

    Substitution: The sulfonohydrazide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

5-Ethylthiophene-2-sulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethylthiophene-2-sulfonohydrazide involves its interaction with specific molecular targets. The sulfonohydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-sulfonohydrazide
  • 5-Methylthiophene-2-sulfonohydrazide
  • 5-Propylthiophene-2-sulfonohydrazide

Uniqueness

5-Ethylthiophene-2-sulfonohydrazide is unique due to the presence of the ethyl group at the 5-position of the thiophene ring. This structural feature can influence its chemical reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

5-ethylthiophene-2-sulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S2/c1-2-5-3-4-6(11-5)12(9,10)8-7/h3-4,8H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYGRWDTBMUPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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